molecular formula C35H68O5 B116919 1,3-Dipalmitin CAS No. 502-52-3

1,3-Dipalmitin

Cat. No.: B116919
CAS No.: 502-52-3
M. Wt: 568.9 g/mol
InChI Key: GFAZGHREJPXDMH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Dipalmitin is a cerebroside found in Typhonium giganteum Engl . It is used as a standard in lipid analysis of feeds and omasal digesta. It also serves as an acyl acceptor for the unspecific bifunctional wax ester synthase/acyl-CoA:Diacylglycerol acyltransferase

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. It has been reported that this compound from Lactobacillus paracasei subsp. possesses neuroprotective effects .

Molecular Mechanism

It is known to interact with certain enzymes such as the unspecific bifunctional wax ester synthase/acyl-CoA:Diacylglycerol acyltransferase

Temporal Effects in Laboratory Settings

It has been observed that there is significant interconversion of 1,2-dipalmitin and this compound during thin-layer chromatography .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be involved in lipid metabolism as a diglyceride

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitin can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, under acidic conditions . The reaction proceeds as follows: [ \text{Glycerol} + 2 \text{Palmitic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of glyceryl 1,3-dipalmitate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final product in powder form .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipalmitin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-dipalmitate can be hydrolyzed to glycerol and palmitic acid.

    Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or lipases.

Major Products Formed:

    Oxidation: Peroxides and other oxidative derivatives.

    Hydrolysis: Glycerol and palmitic acid.

    Transesterification: New esters and alcohols

Comparison with Similar Compounds

    Glyceryl 1,3-distearate: Contains stearic acid instead of palmitic acid.

    Glyceryl tripalmitate: Contains three palmitic acid molecules.

    Glyceryl 1,2-dipalmitate: Contains palmitic acid at the sn-1 and sn-2 positions.

Comparison: 1,3-Dipalmitin is unique in its specific positioning of palmitic acid at the sn-1 and sn-3 positions, which influences its physical and chemical properties. Compared to glyceryl 1,3-distearate, it has a lower melting point due to the shorter chain length of palmitic acid. Glyceryl tripalmitate, with three palmitic acid molecules, has different solubility and crystallization properties .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964531
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
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Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-52-3, 26657-95-4
Record name 1,3-Dipalmitin
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URL https://commonchemistry.cas.org/detail?cas_rn=502-52-3
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Record name Glyceryl 1,3-dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dipalmitate
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Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
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Record name 2-hydroxypropane-1,3-diyl dipalmitate
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Record name Glycerol dipalmitate
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Record name GLYCERYL 1,3-DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
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Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73 - 74 °C
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dipalmitin?

A1: this compound has a molecular formula of C35H68O5 and a molecular weight of 568.9 g/mol [].

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research excerpts do not detail specific spectroscopic data for this compound, its structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods can provide information about its functional groups, bonding patterns, and fragmentation patterns, respectively.

Q3: What is the polymorphic behavior of this compound?

A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, including melting points and X-ray diffraction patterns. Notably, optically active 1,2-diglycerides show significantly different thermal behavior compared to their optically inactive counterparts, such as this compound [].

Q4: What is known about the dielectric properties of this compound?

A4: Research has investigated the low-frequency dielectric properties of this compound in its solid state across a wide temperature range [, ]. This type of analysis can provide insights into the molecular mobility and interactions within the solid structure of the compound.

Q5: What are some potential applications of this compound?

A5: Research suggests potential applications of this compound in various fields:

  • Food Industry: It is a significant component of palm olein and contributes to its crystallization behavior []. Understanding its properties is crucial for controlling the quality and stability of palm oil products.
  • Pharmaceuticals: this compound has been explored as a component in drug delivery systems. For instance, a study investigated its use in creating a stable, orally-administered prodrug of the anti-cancer drug melphalan []. This prodrug, 1,3-dipalmitoyl-2-(4'(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol, demonstrated improved stability and potential for targeting the lymphatic system.

Q6: How does this compound interact with biological systems?

A6: While the provided research doesn't delve into specific interactions of this compound with biological targets, some insights can be drawn:

  • Digestion and Metabolism: As a diglyceride, this compound is likely hydrolyzed by pancreatic lipases during digestion [], releasing palmitic acid and glycerol.

Q7: What analytical techniques are commonly used to study this compound?

A7: Various analytical methods are employed to characterize and quantify this compound:

  • Chromatography: Thin-Layer Chromatography (TLC) [, , ], Gas Chromatography (GC) [, , ], and High-Performance Liquid Chromatography (HPLC) [, , , ] are commonly used for separation and analysis of this compound in complex mixtures.

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